1-(2-Fluorophenyl)butan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluorophenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-4,6-7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGZHRKSGKVZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Fluorophenyl Butan 1 One and Its Key Intermediates
Established Synthetic Routes
Established methods for the synthesis of 1-(2-Fluorophenyl)butan-1-one and related ketones primarily rely on the formation of a carbon-carbon bond between a derivative of fluorobenzene (B45895) and a four-carbon chain.
Acylation Reactions (e.g., Friedel-Crafts)
The Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. In the context of synthesizing this compound, this would typically involve the reaction of fluorobenzene with butyryl chloride or butyric anhydride.
The reaction is generally carried out using a Lewis acid catalyst such as aluminum chloride (AlCl₃). The catalyst activates the acylating agent, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of fluorobenzene. A subsequent deprotonation restores the aromaticity of the ring, yielding the desired ketone.
It is important to note that the fluorine atom on the benzene (B151609) ring is an ortho-, para-directing group. Therefore, the Friedel-Crafts acylation of fluorobenzene can lead to a mixture of isomers, with the para-substituted product, 1-(4-fluorophenyl)butan-1-one, often being the major product due to steric hindrance at the ortho position. However, reaction conditions can be optimized to influence the regioselectivity. Studies on the acylation of fluorobenzene have shown that the choice of catalyst and solvent can affect the product distribution google.comsioc-journal.cn. For instance, solvent-free conditions using trifluoromethanesulfonic acid and rare earth triflates have been explored for the acylation of fluorobenzene, demonstrating high selectivity for the para-product sioc-journal.cn.
Table 1: Key Aspects of Friedel-Crafts Acylation for Phenyl Ketone Synthesis
| Feature | Description |
| Reactants | Aromatic compound (e.g., fluorobenzene), Acylating agent (e.g., butyryl chloride) |
| Catalyst | Lewis acid (e.g., AlCl₃, FeCl₃) |
| Key Intermediate | Acylium ion |
| Product | Aryl ketone |
| Regioselectivity | Influenced by substituents on the aromatic ring and reaction conditions |
Grignard Reactions for Related Butanones
Grignard reactions provide a versatile method for the formation of carbon-carbon bonds and are widely used in the synthesis of ketones. This approach can be adapted for the synthesis of this compound. One possible route involves the reaction of a Grignard reagent derived from a propyl halide with a 2-fluorobenzoyl derivative.
For instance, propylmagnesium bromide, prepared by reacting 1-bromopropane (B46711) with magnesium metal in an anhydrous ether solvent, can serve as the nucleophile wikipedia.org. This Grignard reagent can then be reacted with 2-fluorobenzoyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the propyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the acid chloride. The initial adduct then collapses to form the ketone.
Alternatively, a Grignard reagent can be prepared from a 2-halofluorobenzene, such as 2-bromofluorobenzene. This 2-fluorophenylmagnesium bromide can then be reacted with a suitable butyryl derivative. For example, reaction with butyronitrile (B89842) would initially form an imine salt, which upon acidic workup, hydrolyzes to yield this compound libretexts.org. Research has demonstrated the successful reaction of various arylmagnesium bromides with 2-fluorobenzoyl chloride researchgate.net.
Table 2: Grignard Reaction Pathways for Ketone Synthesis
| Pathway | Reactant 1 | Reactant 2 | Intermediate | Final Product |
| A | Propylmagnesium bromide | 2-Fluorobenzoyl chloride | Tetrahedral adduct | This compound |
| B | 2-Fluorophenylmagnesium bromide | Butyronitrile | Imine salt | This compound |
Catalytic Hydrogenation for Analogous Compounds
Catalytic hydrogenation is a common method for the reduction of unsaturated compounds. While not a direct route to this compound from simple precursors, it can be employed in multi-step syntheses where an unsaturated analog is first prepared. For example, if a synthetic route yields an unsaturated ketone, such as 1-(2-fluorophenyl)but-2-en-1-one, this intermediate could be reduced to the target compound.
The hydrogenation process typically involves treating the unsaturated compound with hydrogen gas in the presence of a metal catalyst. Common catalysts for this purpose include palladium, platinum, and nickel, often supported on a high-surface-area material like activated carbon (Pd/C) or alumina (B75360) (PtO₂) libretexts.orgausetute.com.au. The reaction is usually carried out in a suitable solvent under controlled temperature and pressure. The hydrogen adds across the carbon-carbon double bond of the enone system to yield the saturated ketone.
Precursor Compounds in Synthesis
The successful synthesis of this compound relies on the availability and reactivity of specific precursor compounds that provide the necessary fluorophenyl and butyl moieties.
2-Fluorobenzoyl Chloride as a Starting Material
2-Fluorobenzoyl chloride is a key starting material for several synthetic approaches to this compound, particularly those involving Grignard reactions or Friedel-Crafts-type acylations where the acyl group is already attached to the fluorinated ring. This acyl chloride is a reactive derivative of 2-fluorobenzoic acid and serves as a potent electrophile. Its chemical properties, including a boiling point of 90-92 °C at 15 mmHg and a density of 1.328 g/mL, are well-documented sigmaaldrich.com.
In a Grignard-based synthesis, 2-fluorobenzoyl chloride can react with a propyl Grignard reagent, such as propylmagnesium bromide, to form the target ketone researchgate.net. This reaction is generally efficient and provides a direct route to the desired product.
Chlorinated Butane (B89635) Derivatives in Reaction Pathways
Chlorinated butane derivatives, such as 1-chlorobutane (B31608), are important precursors for introducing the butyl group in the synthesis of this compound. 1-Chlorobutane can be used to prepare the corresponding Grignard reagent, butylmagnesium chloride, by reaction with magnesium metal alfa-chemistry.com. This Grignard reagent can then be used in reactions with a suitable 2-fluorophenyl electrophile.
Alternatively, in Friedel-Crafts alkylation reactions, while less common for preparing ketones directly, chlorinated butanes could be used to alkylate a fluorobenzene ring, followed by oxidation of the resulting butylfluorobenzene to the desired ketone. However, this route is often complicated by rearrangements and polysubstitution. The synthesis of 1-chlorobutane itself can be achieved from n-butanol by reaction with hydrogen chloride chemicalbook.comrsc.org.
Table 3: Key Precursor Compounds and Their Roles
| Compound | Chemical Formula | Role in Synthesis |
| 2-Fluorobenzoyl Chloride | C₇H₄ClFO | Electrophilic source of the 2-fluorobenzoyl group |
| 1-Chlorobutane | C₄H₉Cl | Precursor to the butyl nucleophile (via Grignard reagent) |
| Fluorobenzene | C₆H₅F | Aromatic substrate in Friedel-Crafts acylation |
| 1-Bromopropane | C₃H₇Br | Precursor to propylmagnesium bromide |
Derivatization Strategies of the Ketone Moiety
The carbonyl group of this compound is a primary site for a variety of chemical transformations, enabling the synthesis of a range of valuable compounds.
The reduction of the ketone in this compound to its corresponding secondary alcohol, 1-(2-Fluorophenyl)butan-1-ol, is a fundamental transformation. This can be achieved through various methods, including the use of metal hydride reducing agents and biocatalytic approaches.
Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbonyl carbon, which upon workup, yields the alcohol.
In addition to traditional chemical methods, biocatalysis offers a green and highly selective alternative for the reduction of ketones. Microbial reduction, in particular, has been explored for structurally similar compounds. For instance, various microorganisms have been screened for the stereoselective reduction of 4-chloro-1-(4-fluorophenyl)butan-1-one. nih.gov Organisms such as Hansenula polymorpha, Nocardia salmonicolor, and Saccharomyces cerevisiae have been shown to reduce this ketone to the corresponding (R)-(+)-alcohol, while others like Lactobacillus kefir and Pullularia pullulans yield the (S)-(-)-alcohol. nih.gov Such stereoselective reductions are crucial in the synthesis of chiral drugs. For example, the (R)-(+)-alcohol derived from the reduction of a related fluorophenyl butanone is a key chiral intermediate in the synthesis of an effective antipsychotic agent. nih.gov A two-stage fermentation and biotransformation process has been developed for similar reductions, achieving high yields and optical purity. nih.gov
| Method | Reagent/Biocatalyst | Product | Key Features |
|---|---|---|---|
| Chemical Reduction | Sodium Borohydride (NaBH₄) | 1-(2-Fluorophenyl)butan-1-ol | Common, mild, and effective for ketone reduction. |
| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-(2-Fluorophenyl)butan-1-ol | More powerful reducing agent, requires anhydrous conditions. |
| Biocatalytic Reduction | Microorganisms (e.g., Saccharomyces cerevisiae) | Chiral 1-(2-Fluorophenyl)butan-1-ol | High stereoselectivity, environmentally friendly conditions. |
The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles. wikipedia.orgyoutube.comyoutube.com This reactivity allows for the formation of new carbon-carbon bonds and the introduction of a wide range of functional groups.
A prominent example of a nucleophilic addition reaction is the Grignard reaction. mnstate.edulibretexts.orglibretexts.org Organomagnesium halides (Grignard reagents), such as methylmagnesium bromide or phenylmagnesium bromide, can add to the carbonyl group. This reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon, leading to the formation of a tertiary alcohol after an acidic workup. libretexts.orglibretexts.org The versatility of Grignard reagents allows for the introduction of various alkyl, aryl, or vinyl groups. mnstate.edulibretexts.orglibretexts.org
Other nucleophiles that can react with the ketone include cyanide ions (to form cyanohydrins), ylides (in the Wittig reaction to form alkenes), and enolates (in aldol (B89426) reactions). wikipedia.org These reactions significantly expand the synthetic utility of this compound as a building block.
| Nucleophile | Reaction Type | Product Type |
|---|---|---|
| Grignard Reagents (R-MgX) | Grignard Reaction | Tertiary Alcohols |
| Cyanide Ion (CN⁻) | Cyanohydrin Formation | Cyanohydrins |
| Phosphorus Ylides (R₃P=CR'₂) | Wittig Reaction | Alkenes |
| Enolates | Aldol Addition | β-Hydroxy Ketones |
Functionalization of the Butanone Chain
The butanone chain of this compound provides additional sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.
Halogenation of the butanone chain, particularly at the α-position to the carbonyl group, is a common synthetic transformation. The α-hydrogens are acidic and can be removed by a base to form an enolate, which then reacts with an electrophilic halogen source.
The α-bromination of aromatic ketones is a well-established reaction. nih.govnih.gov This can be achieved using bromine (Br₂) in the presence of an acid catalyst or by using other brominating agents like N-bromosuccinimide (NBS). For instance, the α-bromination of acetophenone (B1666503) derivatives can be carried out using bromine in 1,4-dioxane (B91453) to yield the corresponding 2-bromo-1-phenylethanone with high selectivity. nih.gov A similar strategy can be applied to this compound to introduce a bromine atom at the C2 position of the butanone chain. The resulting α-bromoketone is a versatile intermediate for further nucleophilic substitution reactions.
The introduction of amine functionalities to the butanone chain can be accomplished through several synthetic routes, with reductive amination being one of the most direct and widely used methods. organic-chemistry.orgmasterorganicchemistry.com
Reductive amination involves the reaction of the ketone with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.orgmasterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the ketone. organic-chemistry.orgmasterorganicchemistry.com This one-pot procedure provides a straightforward route to α-amino derivatives of this compound. For example, the reaction of a similar ketone, 1-(4-fluorophenyl)butan-2-one, with ammonia in the presence of a reducing agent yields 1-(4-fluorophenyl)butan-2-amine.
Advanced Synthetic Approaches and Process Optimization
The development of efficient, scalable, and sustainable synthetic routes is a key focus in modern pharmaceutical and chemical manufacturing. Advanced synthetic approaches and process optimization play a crucial role in achieving these goals for the synthesis of this compound and its derivatives.
Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and real-time monitoring. nih.gov The α-bromination of acetophenone, for example, has been successfully adapted to a continuous flow process, resulting in high yields and excellent selectivity. nih.gov Such a strategy could be applied to the synthesis of halogenated derivatives of this compound on an industrial scale.
Process optimization often involves a systematic approach to identify the optimal reaction conditions to maximize yield, purity, and efficiency while minimizing costs and environmental impact. researchgate.netnih.govmdpi.com This can be achieved through Design of Experiments (DoE), which allows for the simultaneous investigation of multiple reaction parameters such as temperature, pressure, catalyst loading, and reactant concentrations. researchgate.netnih.gov For instance, in the synthesis of 1,2-pentanediol, a related chemical process, the optimization of parameters like catalyst dosage, hydrogen pressure, and temperature led to a significant increase in the reaction yield. researchgate.net Similar optimization studies can be applied to the various synthetic steps involved in the production and derivatization of this compound to develop robust and economically viable manufacturing processes.
Regioselective Synthesis Considerations
The formation of this compound, an ortho-substituted fluorobenzene derivative, is primarily governed by the principles of electrophilic aromatic substitution (EAS). A common method for synthesizing aryl ketones is the Friedel-Crafts acylation. organic-chemistry.orgnih.govmasterorganicchemistry.com In this reaction, fluorobenzene is treated with butanoyl chloride or butyric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.uk
The regiochemical outcome of this reaction is directed by the fluorine substituent on the benzene ring. Halogens, including fluorine, are recognized as ortho, para-directing groups in electrophilic aromatic substitution. masterorganicchemistry.commasterorganicchemistry.com This directing effect stems from a balance of two opposing electronic influences:
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the benzene ring through the sigma bond, which deactivates the ring towards electrophilic attack compared to benzene itself. masterorganicchemistry.com
Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the pi-system of the benzene ring. This donation of electron density through resonance stabilizes the carbocation intermediate (the arenium ion) formed during the substitution. masterorganicchemistry.com
This resonance stabilization is most effective when the electrophile attacks the ortho or para positions, as this allows for a resonance structure where the positive charge is directly adjacent to the fluorine atom, enabling it to be stabilized by pi-donation from the fluorine. masterorganicchemistry.com The intermediate for meta-attack does not benefit from this direct stabilization.
While fluorine is an ortho, para-director, the ratio of the ortho to para isomers can be influenced by several factors:
Steric Hindrance: The acylation reaction involves a bulky electrophile (the butanoyl cation or its complex with the Lewis acid). Attack at the ortho position is generally more sterically hindered than attack at the less crowded para position. masterorganicchemistry.com This often leads to the para-substituted product, 1-(4-fluorophenyl)butan-1-one, being the major product. acs.org
Reaction Conditions: The choice of Lewis acid catalyst, solvent, and reaction temperature can influence the ortho/para product ratio.
Therefore, while the synthesis of this compound via Friedel-Crafts acylation is feasible due to the ortho-directing nature of fluorine, it is often accompanied by the formation of the isomeric 1-(4-fluorophenyl)butan-1-one. Achieving high regioselectivity for the ortho product may require specific catalytic systems or synthetic strategies that favor substitution at the sterically more demanding position. Theoretical studies using density functional theory (DFT) have been employed to predict the regioselectivity of Friedel-Crafts reactions by analyzing local nucleophilicity indices. imist.ma
| Factor | Influence on Regioselectivity | Expected Outcome for Friedel-Crafts Acylation of Fluorobenzene |
| Electronic Effects of Fluorine | Ortho, para-directing due to resonance stabilization of the arenium ion. | Formation of both this compound and 1-(4-fluorophenyl)butan-1-one. |
| Steric Hindrance | The bulkiness of the acylating agent can hinder attack at the ortho position. | Favors the formation of the para isomer, 1-(4-fluorophenyl)butan-1-one. masterorganicchemistry.com |
| Reaction Conditions | Catalyst, solvent, and temperature can affect the isomer ratio. | Optimization may be required to enhance the yield of the ortho isomer. |
Stereochemical Control in Derivative Synthesis
The carbonyl group in this compound serves as a key functional handle for the synthesis of a variety of chiral derivatives. Stereochemical control is crucial when the desired product must possess a specific three-dimensional arrangement, which is often the case for biologically active molecules.
A primary pathway for introducing a chiral center is through the stereoselective reduction of the ketone to form the corresponding chiral alcohol, 1-(2-fluorophenyl)butan-1-ol. This transformation can be achieved using various asymmetric reduction methods:
Biocatalytic Reduction: The use of microorganisms or isolated enzymes offers a powerful and environmentally friendly approach for stereoselective ketone reductions. For instance, various strains of yeast and bacteria have been shown to reduce similar fluorinated aryl ketones to either the (R)- or (S)-alcohol with high enantiomeric excess. nih.gov For example, Mortierella ramanniana has been used for the reduction of a related compound to the (R)-(+)-alcohol with a 98% yield and 99.4% optical purity, while Pullularia pullulans can produce the (S)-(-)-alcohol. nih.gov The choice of microorganism is critical for controlling the stereochemical outcome. nih.govnih.gov
Chiral Catalysts: Asymmetric reduction can also be accomplished using chiral metal catalysts (e.g., those based on ruthenium, rhodium, or iridium) with chiral ligands, or through organocatalysis. nih.gov These methods facilitate the transfer of a hydride from a reducing agent (like H₂ or a formate (B1220265) salt) to one face of the carbonyl group preferentially, leading to an excess of one enantiomer of the alcohol.
Beyond reduction, the carbonyl group can be a site for asymmetric carbon-carbon bond-forming reactions to generate more complex chiral derivatives. The synthesis of chiral amino acids and their derivatives often involves stereoselective steps. For example, chiral Ni(II) complexes have been utilized as powerful tools to synthesize tailor-made non-canonical amino acids, including fluorinated analogues, with high stereoselectivity. nih.gov Such strategies could potentially be adapted for the synthesis of derivatives from this compound where a new stereocenter is created adjacent to the carbonyl or at the carbonyl carbon itself.
The table below summarizes approaches for stereochemical control in the synthesis of derivatives from ketones like this compound.
| Synthetic Transformation | Method for Stereochemical Control | Potential Chiral Product | Key Considerations |
| Ketone Reduction | Microbial Reduction (e.g., Mortierella, Pullularia) | (R)- or (S)-1-(2-Fluorophenyl)butan-1-ol | Selection of microorganism determines the enantiomer produced. nih.gov |
| Ketone Reduction | Asymmetric Catalysis (e.g., Chiral Ru, Rh, Ir catalysts) | (R)- or (S)-1-(2-Fluorophenyl)butan-1-ol | Choice of chiral ligand is crucial for high enantioselectivity. nih.gov |
| C-C Bond Formation | Use of Chiral Auxiliaries or Catalysts | Derivatives with new stereocenters | The stereochemistry of the final product is directed by the chiral auxiliary or catalyst. nih.gov |
Chemical Reactivity and Transformation Studies
Reactions of the Ketone Functional Group
The carbonyl (C=O) group is a primary site for chemical reactions, including oxidation, reduction, and condensation with nucleophiles.
The oxidation of ketones like 1-(2-Fluorophenyl)butan-1-one is generally more challenging than the oxidation of aldehydes and typically requires strong oxidizing agents, often leading to the cleavage of carbon-carbon bonds. study.com A significant oxidation pathway for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester. wikipedia.orgsigmaaldrich.com
In this reaction, a peroxy acid (such as m-CPBA) is used to insert an oxygen atom between the carbonyl carbon and an adjacent carbon atom. purechemistry.orgorganicchemistrytutor.com The regioselectivity of this insertion is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory preference is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org
For this compound, the two groups are the 2-fluorophenyl group (an aryl group) and the propyl group (a primary alkyl group). Based on the established migratory aptitude, the 2-fluorophenyl group is expected to migrate preferentially. This would lead to the formation of 2-fluorophenyl propanoate.
Table 1: Predicted Outcome of Baeyer-Villiger Oxidation
| Reactant | Oxidizing Agent | Predicted Major Product |
|---|
The ketone functional group in this compound is readily reduced to a secondary alcohol. This transformation can be achieved using various reducing agents, most commonly metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org Sodium borohydride is a milder reagent that selectively reduces aldehydes and ketones. leah4sci.comlibretexts.org
The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the alcohol. libretexts.org The reduction of this compound with sodium borohydride would produce 1-(2-fluorophenyl)butan-1-ol.
Microbial reduction has also been demonstrated for structurally similar compounds. For instance, various microorganisms can stereoselectively reduce fluorinated phenyl ketones to their corresponding chiral alcohols, which are valuable intermediates in pharmaceutical synthesis. nih.gov
Table 2: Common Reduction Reactions
| Reagent | Solvent | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | 1-(2-Fluorophenyl)butan-1-ol |
Like other ketones, this compound can react with primary amines in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by an acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org Subsequent dehydration of the hemiaminal yields the C=N double bond of the imine. masterorganicchemistry.com
The reaction is reversible and is often driven to completion by removing the water formed during the reaction, for instance, by azeotropic distillation. wikipedia.org The synthesis of fluorinated imines is an area of interest due to their applications in medicinal chemistry and materials science. nih.govnih.gov The reaction of this compound with a primary amine (R-NH₂) would yield an N-substituted 1-(2-fluorophenyl)butan-1-imine.
Table 3: General Imine Formation Reaction
| Reactants | Catalyst | Product |
|---|
Reactions Involving the Fluorophenyl Moiety
The aromatic ring is another key site for reactivity, susceptible to both electrophilic and nucleophilic substitution, with the outcome influenced by the existing substituents.
In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. masterorganicchemistry.commakingmolecules.com The reactivity and orientation of substitution on the 2-fluorophenyl ring of this compound are governed by the directing effects of the two substituents: the fluorine atom and the butanoyl group (-COC₃H₇).
Fluorine (F): As a halogen, fluorine is an ortho, para-director due to its ability to donate lone-pair electrons through resonance, which stabilizes the cationic intermediate (arenium ion). However, due to its high electronegativity, it is also a deactivating group via the inductive effect. uci.edu
Butanoyl Group (-COR): This acyl group is a strong deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the meta position. uci.edu
When both an activating (ortho, para-directing) and a deactivating (meta-directing) group are present, the activating group generally controls the regioselectivity. However, in this case, both groups are deactivating. The powerful deactivating and meta-directing effect of the acyl group is expected to dominate. Therefore, electrophilic substitution is difficult and, if it occurs, would be expected to happen at the positions meta to the butanoyl group (C5) and para to the fluorine atom (C5).
Given the strong deactivation by the acyl group, forcing conditions would be required for reactions like nitration or halogenation.
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, especially when the aromatic ring is substituted with strong electron-withdrawing groups. wikipedia.orgpressbooks.pub These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). chemistrysteps.commasterorganicchemistry.com
In this compound, the butanoyl group is a strong electron-withdrawing group. Its presence at the C1 position activates the ring for nucleophilic attack. The fluorine atom at the C2 position is ortho to this activating group, making it a potential leaving group in an SNAr reaction. wikipedia.orgmasterorganicchemistry.com Fluorine is an excellent leaving group in SNAr reactions, often being more reactive than other halogens. masterorganicchemistry.com
Therefore, this compound is a candidate for SNAr reactions, where a strong nucleophile (e.g., an alkoxide, amine, or thiol) could displace the fluoride ion.
Table 5: Feasibility of Nucleophilic Aromatic Substitution
| Substrate Feature | Role in SNAr |
|---|---|
| Fluorine at C2 | Good leaving group |
| Butanoyl group at C1 | Strong electron-withdrawing (activating) group |
| Positional Relationship | ortho position of leaving group to activating group |
| Predicted Reactivity | Susceptible to SNAr at the C2 position |
Transformation into Complex Molecular Architectures
The structural framework of this compound is a versatile starting point for the construction of intricate molecular designs, including heterocyclic derivatives, spiro compounds, and polycyclic systems. These transformations are key in the development of novel chemical entities.
Formation of Heterocyclic Derivatives
The synthesis of heterocyclic compounds from this compound can be achieved through various synthetic routes. One notable method is the Gewald reaction, a multicomponent reaction that yields highly substituted 2-aminothiophenes. wikipedia.orgarkat-usa.org This reaction typically involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgarkat-usa.org
For this compound, the reaction would proceed with a suitable α-cyanoester, such as ethyl cyanoacetate or malononitrile, and elemental sulfur. The process is initiated by a Knoevenagel condensation between the ketone and the α-cyanoester, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring. wikipedia.org The general mechanism of the Gewald reaction has been well-elucidated and involves the formation of a stable intermediate from the initial condensation, which then reacts with sulfur. wikipedia.org
A plausible reaction scheme for the synthesis of a 2-aminothiophene derivative from this compound is outlined below:
| Reactant 1 | Reactant 2 | Reactant 3 | Base | Product |
| This compound | Ethyl Cyanoacetate | Elemental Sulfur | Morpholine | Ethyl 2-amino-4-(2-fluorophenyl)-5-ethylthiophene-3-carboxylate |
This transformation highlights the utility of this compound in generating complex heterocyclic structures, which are significant scaffolds in medicinal chemistry.
Synthesis of Spiro Compounds
While specific examples of the synthesis of spiro compounds directly from this compound are not extensively documented in the reviewed literature, the general methodologies for spirocycle formation can be applied. Spiro compounds are characterized by having at least two rings connected by a single common atom. nih.gov Their synthesis often involves intramolecular cyclization or multicomponent reactions. nih.gov
One potential strategy could involve the conversion of this compound into a suitable precursor that can undergo an intramolecular cyclization to form a spirocyclic system. For instance, functionalization of the butyl chain and the phenyl ring could create reactive sites for a ring-closing reaction.
Another approach is the use of cycloaddition reactions. While not a direct transformation of this compound, its derivatives could be designed to participate in such reactions to form spiro-indanes or other spirocyclic frameworks. rsc.org
Building Blocks for Polycyclic Systems
This compound can serve as a foundational building block for the construction of polycyclic systems. These complex structures can be assembled through sequential reactions that build upon the initial framework of the starting material.
One theoretical approach involves the initial transformation of this compound into a diene or a dienophile, which could then participate in a Diels-Alder reaction to form a six-membered ring, thereby creating a bicyclic or polycyclic system. The feasibility of such a transformation would depend on the successful functionalization of the starting ketone.
Biological and Biochemical Research Applications Excluding Clinical Human Trials, Dosage, Safety, Adverse Effects
In Vitro Biological Activity Profiling
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Cellular Studies (e.g., Antitumor Activity in Cell Lines)
While direct studies on the antitumor activity of 1-(2-Fluorophenyl)butan-1-one itself are not extensively documented, its derivatives have shown notable effects in cancer cell lines. For instance, novel 1,2,4-triazine sulfonamide derivatives, for which fluorinated phenyl groups are common structural motifs, have been synthesized and evaluated for their anticancer potential in colon cancer cells. These compounds have been shown to induce apoptosis through both intrinsic and extrinsic pathways.
Research into other structurally related compounds has also demonstrated significant antitumor activity. For example, certain oleanolic acid derivatives incorporating a fluorophenyl triazole moiety have exhibited anticancer effects against breast cancer by inducing apoptosis and inhibiting key signaling pathways. Similarly, novel 1-(diarylmethyl)-1H-1,2,4-triazoles and 1-(diarylmethyl)-1H-imidazoles have been investigated as antimitotic agents in breast cancer, targeting tubulin polymerization. Furthermore, some pyridine-based urea derivatives have shown broad-spectrum antitumor activity across various cancer cell lines. These examples highlight the importance of the fluorophenyl group, a key feature of this compound, in the design of new anticancer agents.
Table 1: Examples of Antitumor Activity of Structurally Related Compounds
| Compound Class | Cancer Cell Line(s) | Observed Effects |
| 1,2,4-Triazine Sulfonamide Derivatives | DLD-1, HT-29 (Colon) | Induction of apoptosis, decreased sICAM-1, mTOR, and cathepsin B concentrations. mdpi.com |
| Oleanolic Acid Derivatives with Fluorophenyl Triazole | Breast Cancer Cells | Inhibition of cell proliferation and invasion, induction of G2/M phase arrest and apoptosis. nih.gov |
| 1-(Diarylmethyl)-1H-1,2,4-triazoles and Imidazoles | MCF-7 (Breast) | Antiproliferative activity, G2/M phase cell cycle arrest, induction of apoptosis, inhibition of tubulin polymerization. mdpi.com |
| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas | A549 (Lung), HCT-116 (Colon) | Potent antitumor activity, induction of apoptosis. nih.gov |
Neurotransmitter System Modulation in Pre-clinical Models
The butyrophenone (B1668137) chemical structure, to which this compound belongs, is fundamental to a class of pharmaceuticals known for their effects on neurotransmitter systems, particularly the dopaminergic and serotonergic systems. wikipedia.org Preclinical studies in animal models have been instrumental in understanding how these compounds modulate neurotransmitter activity.
Derivatives of this compound, such as haloperidol and its analogs, are known to interact with dopamine D2 receptors. researchgate.net Studies in animal models have explored the effects of these compounds on working memory and behavior, often linking these effects to their action on dopamine and serotonin receptors. For example, the stimulation or inhibition of D2 receptors has been shown to enhance or reduce working memory performance in rodents, respectively. nih.govresearchgate.net
Furthermore, novel butyrophenone analogs have been synthesized and evaluated for their binding affinities at various dopamine and serotonin receptor subtypes. nih.govnih.gov These preclinical evaluations in animal models help to characterize the pharmacological profile of new compounds and their potential as therapeutic agents for psychiatric disorders. The modulation of these neurotransmitter systems is a key area of investigation for understanding the mechanisms of action of butyrophenone-derived drugs. nih.govresearchgate.net
Role as Intermediate in Pharmacologically Relevant Compounds
This compound is a crucial intermediate in the synthesis of a variety of pharmacologically significant compounds. Its structural framework is a foundational component for several classes of drugs.
Precursor for Haloperidol Analogs and Butyrophenones
The butyrophenone structure is the basis for many chemicals, including the widely used antipsychotic drug haloperidol. wikipedia.org The synthesis of haloperidol and its analogs often involves intermediates derived from butyrophenone. While specific synthesis routes may vary, the core butyrophenone moiety is essential. For instance, 4-chloro-1-(4-fluorophenyl)butan-1-one is a key intermediate in some patented processes for preparing haloperidol. google.com
New haloperidol analogs have been synthesized to investigate their interactions with various receptors, such as alpha-adrenoceptors. nih.gov The synthesis of these analogs often starts from a substituted butyrophenone, highlighting the importance of this chemical class as a precursor. The exploration of novel butyrophenones has led to the identification of compounds with interesting multi-receptor binding profiles, potentially offering improved therapeutic benefits. nih.govnih.gov
Intermediate in Synthesis of Tranquilizers (e.g., Zolazepam)
This compound serves as a key building block in the synthesis of the tranquilizer zolazepam. Zolazepam is a pyrazolodiazepinone derivative used in veterinary medicine for anesthesia, often in combination with other agents like tiletamine. nih.gov The synthesis of zolazepam involves the construction of the diazepinone ring system, for which the fluorophenyl group is an integral part of the final structure.
Building Block for Drug Development Candidates
The fluorophenyl group is a common feature in many modern drug candidates due to the unique properties that fluorine imparts on a molecule, such as altered metabolic stability and receptor binding affinity. researchgate.netnih.gov Consequently, this compound is a valuable building block for the development of new drug candidates. Its structure allows for a variety of chemical modifications to create diverse libraries of compounds for screening.
The use of fluorinated building blocks is a prevalent strategy in drug discovery to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds. nih.govnih.gov The incorporation of the 2-fluorophenylbutan-1-one moiety can be a key step in the synthesis of novel therapeutic agents targeting a wide range of diseases.
In Vitro Metabolic Pathway Investigations
In vitro metabolic studies are essential for understanding how the body processes drug molecules. For compounds containing a butyrophenone structure, such as those derived from this compound, these investigations shed light on their biotransformation pathways.
The metabolism of butyrophenone antipsychotics is a complex process involving various enzymatic reactions. nih.gov The presence of a fluorine atom can significantly influence the metabolic fate of a drug. researchgate.net In vitro studies using liver microsomes or S9 fractions help to identify the metabolites formed and the enzymes responsible, such as cytochrome P450 (CYP) isoenzymes. nih.gov
For instance, studies on fluorinated compounds have shown that metabolism can occur at or near the fluorine-substituted carbon, sometimes leading to defluorination. nih.govresearchgate.net Understanding these metabolic pathways is crucial for predicting a drug's half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. In vitro models provide a valuable tool for these investigations early in the drug development process.
Characterization of Metabolites (e.g., Alcohols, Pyrrolidone Derivatives)
The biotransformation of this compound is expected to yield several metabolites, primarily through the reduction of its ketone group. The most anticipated metabolite is the corresponding alcohol, 1-(2-fluorophenyl)butan-1-ol. This occurs through the enzymatic reduction of the carbonyl group, a common metabolic pathway for ketones. nih.gov This reduction introduces a hydroxyl group, which increases the water solubility of the compound, facilitating its excretion from the body. foodsafety.institute
While the formation of alcohol metabolites is a well-established pathway for butyrophenones, the generation of pyrrolidone derivatives from this compound is less certain and not extensively documented in publicly available research. The formation of such cyclic structures would necessitate a more complex series of reactions, including potential oxidation and intramolecular cyclization, which have not been prominently reported for simple butyrophenone structures.
Table 1: Predicted Metabolites of this compound
| Metabolite Name | Parent Compound | Metabolic Reaction |
| 1-(2-Fluorophenyl)butan-1-ol | This compound | Reduction of the carbonyl group |
Enzyme-mediated Biotransformations (e.g., CYP450)
The metabolic conversion of xenobiotics, such as this compound, is largely carried out by a superfamily of enzymes known as cytochrome P450 (CYP450). mdpi.com These enzymes are primarily found in the liver and are responsible for the Phase I metabolism of a vast array of compounds. nih.gov For fluorinated compounds, CYP450 enzymes play a crucial role in their biotransformation. nih.gov
The metabolism of this compound is likely initiated by CYP450-mediated reactions. The reduction of the ketone to an alcohol is a key transformation that can be catalyzed by these enzymes. nih.gov Various isoforms of CYP450 may be involved in this process, and their activity can be influenced by a variety of factors, including genetic polymorphisms and the presence of other drugs. mdpi.com Following the initial Phase I metabolism by CYP450, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to further increase their water solubility and facilitate their elimination. foodsafety.instituteyoutube.com
Table 2: Enzymes Involved in the Biotransformation of Butyrophenones
| Enzyme Family | Role in Metabolism | Example Reaction |
| Cytochrome P450 (CYP450) | Phase I metabolism, including oxidation and reduction | Reduction of the ketone group to an alcohol |
| UDP-glucuronosyltransferases (UGTs) | Phase II metabolism, conjugation | Glucuronidation of the alcohol metabolite |
Structural Changes during Metabolism
The primary structural change that this compound undergoes during metabolism is the transformation of its functional groups. The most significant of these is the reduction of the butan-1-one side chain.
The key metabolic structural alteration involves the carbonyl group (C=O) at the first position of the butane (B89635) chain. Through enzymatic reduction, this ketone is converted into a secondary alcohol (-CH-OH). This change has a profound impact on the molecule's polarity, increasing its hydrophilicity. The introduction of the hydroxyl group provides a site for further Phase II metabolic reactions, such as the attachment of a glucuronic acid molecule. youtube.com
The fluorinated phenyl group is generally more resistant to metabolic modification due to the strength of the carbon-fluorine bond. nih.gov However, hydroxylation of the aromatic ring by CYP450 enzymes is a possibility, although it is often a less favorable pathway compared to the reduction of the ketone.
Table 3: Summary of Structural Modifications in the Metabolism of this compound
| Original Functional Group | Metabolic Reaction | Resulting Functional Group | Impact on Properties |
| Ketone (Carbonyl) | Reduction | Secondary Alcohol (Hydroxyl) | Increased polarity and water solubility |
| Phenyl Ring | Hydroxylation (potential) | Hydroxylated Phenyl Ring | Increased polarity |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the fundamental properties of a molecule based on the principles of quantum mechanics. These methods are crucial for understanding molecular stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. ajchem-a.commdpi.com It is particularly effective for optimizing molecular geometry to identify the most stable conformation (the lowest energy state). For 1-(2-Fluorophenyl)butan-1-one, DFT calculations, often utilizing a basis set such as B3LYP/6-311G**, would be performed to determine its three-dimensional structure with high precision. mdpi.com
These calculations yield key structural parameters that define the molecule's geometry. The resulting data provides a detailed map of the molecule's shape, which is fundamental to understanding its interactions with other molecules.
| Structural Parameter | Atoms Involved | Description |
|---|---|---|
| Bond Length | e.g., C=O, C-F, C-C | The equilibrium distance between the nuclei of two bonded atoms. |
| Bond Angle | e.g., C-C=O, F-C-C | The angle formed between three connected atoms. |
| Dihedral Angle | e.g., F-C-C=O | The angle between two intersecting planes, which defines the rotational conformation of the butyl chain relative to the fluorophenyl ring. |
This table outlines the types of geometric parameters that would be determined for this compound through DFT calculations. The precise values are dependent on the specific computational model and basis set used.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. mdpi.com
The energy difference between these two orbitals is known as the HOMO-LUMO gap. wikipedia.orgschrodinger.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. mdpi.com DFT calculations are used to determine the energies of these orbitals, which in turn allows for the calculation of various global reactivity descriptors. ajchem-a.com
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Related to the ionization potential; indicates electron-donating ability. |
| LUMO Energy (ELUMO) | - | Related to the electron affinity; indicates electron-accepting ability. mdpi.com |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. mdpi.com |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. mdpi.com |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. A hard molecule has a large energy gap. mdpi.com |
| Chemical Softness (S) | 1/η | The reciprocal of hardness; a soft molecule has a small energy gap. mdpi.commdpi.com |
This table describes key electronic properties and reactivity descriptors for this compound that would be derived from HOMO-LUMO energy calculations.
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to simulate and predict how molecules interact. These methods are particularly vital in drug discovery for evaluating how a potential drug candidate (a ligand) might bind to a biological target, such as a protein or enzyme. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govlongdom.org The process involves placing the this compound molecule into the active site of a receptor and evaluating the stability of the resulting complex. Sophisticated algorithms calculate a "docking score," which estimates the binding affinity. More negative scores typically indicate a more stable protein-ligand complex and stronger binding. nih.govrowansci.com
This analysis identifies the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the complex. Understanding these interactions is crucial for predicting the compound's potential biological activity. nih.gov
Building on docking results, receptor interaction mapping provides a visual and detailed analysis of the key amino acid residues within the protein's binding site that interact with the ligand. This mapping helps to identify the "hot spots" essential for binding. For this compound, this would involve identifying which parts of the molecule—the fluorophenyl ring, the carbonyl oxygen, or the butyl chain—form critical contacts with the receptor. This information is invaluable for structure-activity relationship (SAR) studies, which aim to optimize the ligand's structure to improve its binding affinity and selectivity.
Prediction of Pharmacokinetic Properties (Excluding Human Bioavailability)
Before a compound can be considered for therapeutic use, its pharmacokinetic profile—summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity)—must be evaluated. In silico ADMET prediction models are widely used in early-stage drug discovery to screen compounds for desirable drug-like properties and flag potential liabilities, thereby reducing the likelihood of late-stage failures. nih.govunar.ac.idneliti.com
For this compound, various computational models would be used to predict key pharmacokinetic parameters.
| Pharmacokinetic Property | Description | Significance |
|---|---|---|
| Aqueous Solubility (logS) | Predicts the solubility of the compound in water. | Crucial for absorption and formulation. |
| Caco-2 Permeability | An in vitro model for predicting intestinal absorption of orally administered drugs. | Indicates the potential for absorption from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeability | Predicts whether the compound can cross the BBB to enter the central nervous system. alliedacademies.org | Essential for CNS-targeting drugs, but undesirable for peripherally acting drugs. |
| CYP450 Inhibition | Predicts if the compound inhibits key cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). | Inhibition can lead to adverse drug-drug interactions. |
| P-glycoprotein (P-gp) Substrate/Inhibitor | Predicts interaction with P-gp, a key efflux transporter. | Affects drug distribution and can be a mechanism of drug resistance. |
| Hepatotoxicity | Predicts the potential for the compound to cause liver damage. | A critical toxicity endpoint to assess early in development. jonuns.com |
This table lists important pharmacokinetic properties that would be predicted for this compound using in silico ADMET screening tools. These predictions help assess the compound's potential as a drug candidate.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. gardp.org By making systematic modifications to a lead compound, researchers can identify key structural features, known as pharmacophores, that are essential for its desired pharmacological effect. nih.gov For synthetic cathinones, a class to which this compound belongs, SAR studies have been extensive, focusing on modifications to the phenyl ring, the alkyl side chain, and the amino group to modulate potency and selectivity at monoamine transporters like the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). dovepress.comacs.org
The position of the fluorine atom on the phenyl ring of cathinone derivatives is a critical determinant of their biological activity. researchgate.netnih.gov Halogen substitution, particularly with fluorine, can alter the electronic properties of the aromatic ring, which in turn affects how the molecule binds to its biological targets. researchgate.net Studies comparing isomers with fluorine at the ortho- (2-), meta- (3-), and para- (4-) positions reveal significant differences in potency and selectivity for monoamine transporters.
For instance, in the case of methcathinone analogs, moving the fluorine from the 4-position (para) to the 3-position (meta) can impact transporter interactions. nih.gov Generally, para-substitution in phenethylamines and cathinones is well-tolerated and often enhances activity at SERT and DAT. Ortho-substitution, as seen in this compound, can introduce steric hindrance that may alter the preferred conformation for binding, potentially leading to a different selectivity profile compared to its meta- and para-isomers. While direct comparative data for the 1-phenylbutan-1-one series is limited, SAR from related cathinones provides valuable insights.
| Compound | Fluorine Position | General Impact on Activity (relative to unsubstituted analog) |
|---|---|---|
| 2-Fluoro-substituted cathinone analog | Ortho | May decrease potency at DAT/NET due to steric effects but can vary significantly based on other substitutions. |
| 3-Fluoro-substituted cathinone analog | Meta | Often retains or slightly modifies potency at DAT/NET; can increase SERT activity. nih.gov |
| 4-Fluoro-substituted cathinone analog | Para | Generally increases potency, particularly as a dopamine and serotonin reuptake inhibitor. nih.gov |
Modifications to the alkyl side chain of cathinone derivatives have a profound effect on their pharmacological properties. nih.govmorressier.com The length and substitution of this chain are key factors in determining the compound's affinity and efficacy at monoamine transporters. mdpi.comnih.gov For the 1-phenylbutan-1-one scaffold, the butyl side chain is a primary site for SAR exploration.
Increasing the length of the alkyl chain from methyl to propyl or butyl often leads to an increase in potency at the dopamine transporter (DAT). nih.gov For example, within the α-pyrrolidinophenone class of cathinones, extending the α-carbon side chain from methyl (α-PPP) to butyl (α-PHP) and pentyl (PV-8) progressively increases affinity for DAT. nih.gov This suggests that the longer chain can form more favorable hydrophobic interactions within the transporter's binding pocket. Conversely, excessively long chains can lead to a decrease in activity. Other modifications, such as the addition of functional groups like hydroxyl or methoxy groups to the side chain, can also significantly alter activity by introducing new hydrogen bonding or steric interactions. mdpi.commdpi.com
| Modification Type | Example | Observed Impact on Activity |
|---|---|---|
| Increase Alkyl Chain Length | Changing a propyl side chain to a butyl or pentyl chain. | Generally increases potency at the dopamine transporter (DAT) up to an optimal length. nih.gov |
| Decrease Alkyl Chain Length | Changing a butyl side chain to an ethyl or propyl chain. | Typically results in decreased DAT potency. acs.org |
| N-Alkylation | Adding a methyl or ethyl group to the terminal amine. | Modulates selectivity between DAT, SERT, and NET. |
| Ring Formation (e.g., Pyrrolidine) | Incorporating the N-alkyl group and α-carbon into a pyrrolidine ring (e.g., α-PVP). | Significantly increases DAT potency and creates a more rigid structure. dea.gov |
Analytical Methodologies for Research and Purity Assessment
Chromatographic Techniques
Chromatographic methods are fundamental for separating 1-(2-Fluorophenyl)butan-1-one from impurities, starting materials, or byproducts. The choice of technique depends on the volatility and polarity of the compound and the required sensitivity of the analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like aromatic ketones. A reversed-phase HPLC method is typically employed, using a non-polar stationary phase (such as a C18 column) and a polar mobile phase.
For related compounds, methods often involve a gradient elution using a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for mass spectrometry detection. nih.govbsu.edu.eg Detection is commonly performed using a Diode-Array Detector (DAD), which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. bsu.edu.eg The development of a stability-indicating HPLC method would be crucial for monitoring the degradation of the compound under various stress conditions. nih.gov
Table 1: Illustrative HPLC Parameters for Aromatic Ketone Analysis
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile and Water bsu.edu.eg |
| Detection | Diode-Array Detection (DAD) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Temperature | Ambient or controlled (e.g., 40 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. For this compound, GC-MS can be used to determine its purity and identify volatile impurities. The sample is vaporized and separated based on its boiling point and interaction with a capillary column (e.g., a non-polar Rxi®-5Sil MS column) before entering the mass spectrometer. core.ac.uk
In the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), causing it to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared against spectral libraries for identification. For analogous fluorinated cathinones, characteristic fragments are observed, often resulting from cleavage alpha to the carbonyl group. core.ac.uk For this compound, key fragments would be expected from the loss of the propyl group and the formation of the 2-fluorobenzoyl cation.
Table 2: Typical GC-MS Operating Parameters for Small Molecule Analysis
| Parameter | Typical Condition |
| Column | Rxi®-5Sil MS (30 m × 0.25 mm i.d., 0.25 μm film) core.ac.uk |
| Carrier Gas | Helium core.ac.uk |
| Injector Temp. | 250 - 260 °C core.ac.uk |
| Oven Program | Initial hold (e.g., 100 °C), then ramp (e.g., 20 °C/min) to a final temperature (e.g., 260 °C) core.ac.uk |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 250 °C core.ac.uk |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it ideal for detecting and quantifying trace levels of this compound in complex matrices. mdpi.com This technique couples the separation power of HPLC with the analytical capabilities of tandem mass spectrometry. nih.gov
The analysis is often performed in the multiple reaction monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce characteristic product ions. nih.goveurofins.com This transition from precursor to product ion is highly specific to the analyte, minimizing interference from other components in the sample. eurofins.com This method is particularly valuable for quantitative analysis in forensic toxicology or for monitoring low-level impurities. nih.govresearchgate.net
Spectroscopic Characterization (Beyond Basic Identification)
Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical bonding and electronic environment.
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for the complete characterization of this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the aliphatic protons of the butyl chain. The chemical shifts and splitting patterns of the aromatic protons would be complex due to coupling with each other and with the adjacent fluorine atom.
¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The carbon atoms in the fluorophenyl ring would exhibit splitting (C-F coupling), providing definitive evidence of the fluorine atom's position. nih.gov
¹⁹F NMR: The fluorine NMR spectrum would show a signal (typically a multiplet) whose chemical shift is characteristic of the fluorine atom's electronic environment, confirming the presence of the C-F bond.
Analysis of related fluorinated aromatic compounds shows characteristic coupling between the fluorine atom and adjacent protons and carbons, which is critical for confirming the specific isomer. nih.gov
Table 3: Predicted ¹H NMR Chemical Shift Regions for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H ₄) | 7.0 - 8.0 | Multiplet |
| Methylene (-CO-CH₂ -) | ~2.9 | Triplet |
| Methylene (-CH₂-CH₂ -CH₃) | ~1.7 | Sextet |
| Methyl (-CH₃ ) | ~0.9 | Triplet |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch. Other key absorptions would include those for aromatic C-H and C=C bonds, aliphatic C-H bonds, and the C-F bond. For similar ketones, the carbonyl stretch is a very strong band in the region of 1680-1725 cm⁻¹. nih.govdocbrown.info
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Ketone C=O Stretch | 1680 - 1700 | Strong |
| Aromatic C=C Stretch | 1580 - 1600 | Medium-Strong |
| C-F Stretch | 1100 - 1250 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, electron ionization (EI) is a common method to generate a molecular ion (M⁺•) and induce fragmentation. The resulting mass spectrum displays the molecular ion peak and various fragment ion peaks, which provide a fingerprint for the molecule's structure.
The molecular ion of this compound is expected at an m/z corresponding to its molecular weight. The energetically unstable molecular ions undergo fragmentation through characteristic pathways for ketones. chemguide.co.uklibretexts.org Key fragmentation processes include:
Alpha-Cleavage (α-Cleavage): This involves the breaking of the bond adjacent to the carbonyl group. For this compound, two primary α-cleavage pathways are possible:
Loss of a propyl radical (•C₃H₇) to form the 2-fluorobenzoyl cation.
Loss of the 2-fluorophenyl radical (•C₆H₄F) to form the butanoyl cation.
McLafferty Rearrangement: This is a characteristic rearrangement for ketones with a sufficiently long alkyl chain (at least three carbons) containing a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-carbon-γ-carbon bond. This process results in the elimination of a neutral alkene molecule (propene in this case) and the formation of a radical cation. nih.gov
The relative abundance of these fragment ions helps in confirming the structure of the compound. The most stable fragment ions typically produce the most intense peaks in the mass spectrum. For instance, the 2-fluorobenzoyl cation is often a prominent peak due to the stability conferred by the aromatic ring.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Ion/Fragment | Proposed Structure | m/z (Mass-to-Charge Ratio) | Fragmentation Pathway |
| Molecular Ion | [C₁₀H₁₁FO]⁺• | 166 | Electron Ionization |
| 2-Fluorobenzoyl Cation | [C₇H₄FO]⁺ | 123 | α-Cleavage (Loss of •C₃H₇) |
| Butanoyl Cation | [C₄H₇O]⁺ | 71 | α-Cleavage (Loss of •C₆H₄F) |
| McLafferty Rearrangement Product | [C₇H₆FO]⁺• | 124 | Rearrangement (Loss of C₃H₆) |
| Fluorophenyl Cation | [C₆H₄F]⁺ | 95 | Cleavage of the 2-fluorobenzoyl cation (Loss of CO) |
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly useful for analyzing compounds containing chromophores, which are functional groups or parts of a molecule that absorb light. bspublications.net
The structure of this compound contains two main chromophores: the carbonyl group (C=O) and the 2-fluorophenyl ring. The interaction between these groups influences the UV-Vis absorption spectrum.
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and conjugated systems. The phenyl ring in this compound gives rise to strong absorptions in the UV region. masterorganicchemistry.com
n → π* Transitions: This involves the excitation of an electron from a non-bonding orbital (n), such as one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital of the carbonyl group. These transitions are typically weaker than π → π* transitions and occur at longer wavelengths. masterorganicchemistry.com
The conjugation of the carbonyl group with the phenyl ring causes a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to non-conjugated systems. libretexts.orgyoutube.com The spectrum of this compound is expected to show a strong absorption band at a shorter wavelength corresponding to the π → π* transition of the aromatic system and a weaker absorption band at a longer wavelength due to the n → π* transition of the carbonyl group. The exact λmax values can be influenced by the solvent used for the analysis.
Table 2: Expected UV-Visible Absorption Characteristics for this compound
| Electronic Transition | Associated Chromophore | Expected Wavelength Region (λmax) | Expected Intensity |
| π → π | Phenyl ring conjugated with C=O | Shorter UV region (~240-280 nm) | High |
| n → π | Carbonyl group (C=O) | Longer UV region (~300-330 nm) | Low |
X-ray Diffraction Studies for Crystal Structure Determination
While the specific crystal structure of this compound is not detailed in readily available literature, analysis of structurally similar compounds demonstrates the type of data that can be obtained. benthamopen.comnih.gov A single-crystal XRD study would provide key crystallographic parameters. These parameters include the crystal system (e.g., monoclinic, triclinic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This information is crucial for understanding the solid-state conformation of the molecule and identifying intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal structure. mdpi.com
Table 3: Illustrative Crystallographic Data Obtainable from X-ray Diffraction
| Parameter | Description | Example Data Type |
| Chemical Formula | The elemental composition of the molecule. | C₁₀H₁₁FO |
| Formula Weight | The mass of one mole of the compound. | 166.19 g/mol |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/n |
| Unit Cell Dimensions | The lengths of and angles between the unit cell axes. | a = 5.3 Å, b = 8.3 Å, c = 25.0 Åα = 90°, β = 93.8°, γ = 90° |
| Volume (V) | The volume of the unit cell. | 1112 ų |
| Z | The number of molecules in the unit cell. | 4 |
| Calculated Density | The density of the crystal calculated from the XRD data. | 1.450 Mg/m³ |
Note: The data in this table are hypothetical and serve to illustrate the parameters determined in an XRD experiment, drawing on typical values for similar organic molecules. benthamopen.com
Method Validation for Research Applications (e.g., Linearity, Precision, Accuracy)
For quantitative analysis of this compound in research applications, such as reaction monitoring or purity assessment, the analytical method used (e.g., High-Performance Liquid Chromatography - HPLC) must be validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. pharmatutor.org Key validation parameters include linearity, precision, and accuracy. researchgate.netgavinpublishers.com
Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. researchgate.net It is typically assessed by analyzing a series of standards of known concentrations and plotting the instrument response against concentration. The relationship is often evaluated by the coefficient of determination (R²), which should ideally be close to 1.
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmatutor.org It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision can be evaluated at different levels, including repeatability (same lab, same analyst, same day) and intermediate precision (different days, analysts, or equipment).
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. pharmatutor.org It is often determined by performing recovery studies, where a known amount of pure this compound is added (spiked) into a sample matrix. The percentage of the spiked analyte that is detected by the method (% Recovery) is then calculated.
Table 4: Example of Method Validation Data for Quantitative Analysis
| Validation Parameter | Method of Assessment | Acceptance Criteria (Typical) | Example Result |
| Linearity | Analysis of 5-6 calibration standards | Coefficient of Determination (R²) ≥ 0.999 | R² = 0.9995 |
| Precision (Repeatability) | 6 replicate injections of a standard solution | Relative Standard Deviation (RSD) ≤ 2% | RSD = 0.85% |
| Accuracy (Recovery) | Analysis of spiked samples at 3 concentration levels | Mean Recovery between 98.0% and 102.0% | 99.5% Mean Recovery |
Potential Non Pharmaceutical Applications in Chemical Sciences
Role in Material Science
While specific applications of 1-(2-Fluorophenyl)butan-1-one in material science are not extensively documented, the broader class of organofluorine compounds is integral to the development of advanced materials. The presence of fluorine can bestow unique properties upon polymers and other materials.
Fluorinated polymers are known for a range of desirable characteristics, including:
High thermal stability
Chemical inertness and stability
Flame retardancy
Low dielectric constant
Low frictional properties
These properties make fluoropolymers valuable in diverse and demanding industrial applications. For instance, fluorinated monomers can be polymerized to create materials with unique surface properties, such as hydrophobicity and lipophobicity, which are useful for creating stain-resistant coatings and biocompatible materials. nih.gov The synthesis of functional fluorinated polymers can be achieved through various methods, including anionic polymerization. researchgate.netresearchgate.net
Given that this compound is a fluorinated organic molecule, it could potentially serve as a monomer or a precursor for the synthesis of specialty polymers. Its butyrophenone (B1668137) core could be chemically modified to introduce polymerizable groups, allowing for its incorporation into polymer chains. The resulting materials could exhibit some of the characteristic properties of fluorinated polymers, tailored by the specific structure of the butyrophenone moiety.
| Application Area | Potential Role of this compound | Basis for Potential |
|---|---|---|
| Material Science | Precursor or monomer for specialty fluorinated polymers. | General properties of organofluorine compounds in imparting thermal stability and unique surface characteristics to polymers. nih.gov |
| Agrochemical Research | Scaffold for developing new fungicides or herbicides. | Observed antifungal and herbicidal activities in structurally similar compounds like 5-fluoro-2-hydroxy butyrophenone. researchgate.net |
| Specialty Chemicals | Intermediate and building block in complex organic synthesis. | Established use of related fluorobutyrophenones in synthesizing diverse and complex chemical entities. lookchem.combiosynth.com |
Use in Agrochemical Research (excluding specific product details)
The incorporation of fluorine is a well-established strategy in the design of modern agrochemicals, often leading to enhanced efficacy and metabolic stability. rhhz.net Although research on this compound itself in this field is limited, studies on structurally related compounds highlight the potential of the fluorobutyrophenone (B13424257) scaffold in agrochemical applications.
For example, research into 5-fluoro-2-hydroxy butyrophenone, a related compound, has demonstrated potent antifungal activities against various agricultural plant fungi, including Valsa mali and Coniella dipodiella. researchgate.net The same study also indicated that this compound possesses properties that inhibit plant growth, suggesting potential as a herbicide. researchgate.net These biological activities underscore the potential for fluorinated butyrophenone derivatives to serve as lead compounds in the development of new crop protection agents. The specific arrangement of the fluorine atom and the carbonyl group on the phenylbutanone structure is crucial to its biological effect. Therefore, this compound could be a valuable starting point or scaffold for synthetic programs aimed at discovering novel fungicides or herbicides.
General Applications as Specialty Chemicals
One of the most immediate and established non-pharmaceutical applications for compounds like this compound is its use as a specialty chemical, specifically as an intermediate and building block in organic synthesis. lookchem.combiosynth.com Its structure contains multiple reactive sites—the ketone group, the aromatic ring activated by the fluorine atom, and the aliphatic chain—that can be manipulated through various chemical reactions.
As a chemical intermediate, it can be used in the synthesis of more complex molecules for research and industrial purposes. lookchem.com Chemists in various fields utilize such building blocks to construct target molecules with specific functions. Related fluorobutyrophenones are frequently employed in multi-step synthetic pathways to create diverse chemical entities. lookchem.combiosynth.com The presence of the fluorine atom can influence the reactivity and selectivity of subsequent chemical transformations, a feature that is highly valuable in modern organic synthesis.
| Compound Name |
|---|
| This compound |
| 5-fluoro-2-hydroxy butyrophenone |
| Valsa mali |
| Coniella dipodiella |
Future Research Directions and Perspectives
Development of Novel Synthetic Pathways
The development of efficient and sustainable methods for synthesizing 1-(2-Fluorophenyl)butan-1-one is a key area for future research. While traditional methods for creating aromatic ketones exist, new approaches that are greener and more efficient are needed.
One promising area is flow chemistry , which involves continuous production. This method offers better control over reaction conditions, which can lead to higher yields and fewer byproducts. Another area of interest is biocatalysis , which uses enzymes to drive chemical reactions. This approach is highly specific and can be used to create chiral molecules, which are important in the pharmaceutical industry.
Future research in this area could focus on developing new catalysts and optimizing reaction conditions to improve the efficiency and sustainability of the synthesis process. The table below outlines some potential new approaches.
| Synthetic Approach | Potential Advantages | Key Research Areas |
| Flow Chemistry | Improved reaction control, higher yields, enhanced safety, and scalability. | Development of dedicated microreactors, optimization of reaction parameters (temperature, pressure, flow rate), and integration with real-time analytics. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact, and access to chiral compounds. | Identification and engineering of novel enzymes (e.g., reductases, hydrolases), optimization of enzyme stability and activity, and development of whole-cell biocatalytic systems. |
| Green Chemistry | Use of renewable starting materials, solvent-free or aqueous reaction media, and energy-efficient processes. | Exploration of alternative feedstocks, development of water-soluble catalysts, and utilization of microwave or ultrasonic irradiation to accelerate reactions. |
Exploration of New Biological Targets in vitro
The fluorine atom in this compound can significantly alter its biological properties. Future research should focus on identifying and characterizing new in vitro biological targets for this compound.
One area of interest is enzyme inhibition . Fluorinated compounds are known to be effective enzyme inhibitors, so it is possible that this compound could be used to target specific enzymes involved in disease processes. Another area of interest is the compound's potential cytotoxicity against cancer cells.
Future research in this area could involve screening the compound against a variety of biological targets and then using techniques such as receptor binding assays to determine its mechanism of action. The table below lists some potential biological targets and the methods that could be used to study them.
| Potential Biological Target | Rationale for Investigation | Suggested in vitro Assays |
| Enzymes (e.g., proteases, kinases) | Fluorinated ketones can act as potent enzyme inhibitors. | Enzyme inhibition assays, kinetic studies, and structural biology (X-ray crystallography, NMR). |
| G-protein coupled receptors (GPCRs) | Butyrophenone (B1668137) derivatives are known to interact with various GPCRs. | Radioligand binding assays, functional assays (e.g., cAMP measurement), and high-throughput screening. |
| Ion Channels | The compound's structure may allow it to modulate ion channel activity. | Electrophysiological studies (patch-clamp), and ion flux assays. |
| Cancer Cell Lines | The compound's potential to induce apoptosis or inhibit cell proliferation. | Cell viability assays (MTT, MTS), apoptosis assays (caspase activity, TUNEL), and cell cycle analysis. |
Advanced Computational Modeling and Design
Computational modeling can be a powerful tool for predicting the properties of new compounds and for designing new molecules with specific functions. Future research in this area could focus on using a variety of computational techniques to study this compound.
One such technique is Quantitative Structure-Activity Relationship (QSAR) modeling, which can be used to predict the biological activity of a compound based on its chemical structure. Another technique is molecular docking , which can be used to predict how a compound will bind to a specific biological target. Molecular dynamics simulations can be used to study the dynamic behavior of a compound and its interactions with its target over time.
These techniques can be used to design new derivatives of this compound with improved properties. The table below outlines some of the computational tools that could be used in this research.
| Computational Method | Application in Drug Discovery | Potential Insights for this compound |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on chemical structure. | Identification of key structural features for desired biological effects and prediction of the activity of novel derivatives. |
| Molecular Docking | Predicts the binding orientation of a ligand to a target protein. | Identification of potential binding sites on biological targets and elucidation of the molecular basis of interaction. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of molecular systems over time. | Analysis of the stability of ligand-protein complexes, prediction of binding free energies, and understanding of conformational changes upon binding. |
| ADME-Tox Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity of a compound. | Early assessment of the compound's pharmacokinetic and safety profiles, guiding lead optimization. |
Applications in Emerging Chemical Technologies
The unique properties of this compound suggest that it could have a variety of applications in emerging chemical technologies.
One potential application is in the development of advanced materials . The compound could be used as a building block for creating new polymers with unique properties, such as high thermal stability or chemical resistance. Another potential application is in the development of chemical sensors . The compound's ability to interact with specific molecules could be used to create sensors that can detect the presence of those molecules in the environment.
Future research in this area could focus on exploring these and other potential applications of this compound. The table below lists some of the emerging technologies where this compound could be useful.
| Emerging Technology | Potential Application of this compound | Key Research and Development Areas |
| Advanced Polymers | As a monomer or additive to create fluorinated polymers with enhanced thermal stability, chemical resistance, and specific optical properties. | Polymerization studies, characterization of material properties (mechanical, thermal, optical), and exploration of applications in coatings, membranes, and specialty plastics. |
| Chemical Sensors | As a functional component in sensor arrays for the detection of specific analytes through interactions with the fluorinated phenyl ring or ketone group. | Development of sensor platforms (e.g., electrochemical, optical), investigation of analyte binding selectivity and sensitivity, and integration into portable sensing devices. |
| Optoelectronic Materials | As a building block for organic light-emitting diodes (OLEDs) or other organic electronic devices, leveraging the electronic properties of the fluorinated aromatic system. | Synthesis of novel organic semiconductors, characterization of photophysical and electronic properties, and fabrication and testing of prototype devices. |
| Novel Synthetic Intermediates | As a starting material for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. | Exploration of new chemical transformations, development of multi-step synthetic routes, and synthesis of libraries of novel compounds for screening. |
Q & A
Q. How can enantioselective synthesis be achieved for chiral derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
